Ac-Leu-Glu-Thr-Asp-AFC
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Overview
Description
Ac-LETD-AFC, also known as N-acetyl-L-leucyl-L-glutamyl-L-threonyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-asparagine, is a fluorogenic substrate specifically cleaved by caspase-8. This compound is used to quantify caspase activity by fluorescence detection of free 7-amino-4-trifluoromethylcoumarin (AFC). It has an excitation wavelength of 400 nanometers and an emission wavelength of 505 nanometers .
Mechanism of Action
Target of Action
Ac-LETD-AFC, also known as Ac-Leu-Glu-Thr-Asp-AFC, is primarily targeted towards caspase-8 . Caspase-8 is a key enzyme involved in the initiation of apoptosis, a process of programmed cell death .
Mode of Action
The compound acts as a fluorogenic substrate for caspase-8 . The tetrapeptide sequence LETD in Ac-LETD-AFC is recognized as an ideal cleavage sequence for caspase-8 . Upon cleavage by caspase-8, Ac-LETD-AFC releases free AFC (7-amino-4-trifluoromethylcoumarin), a fluorescent compound . This fluorescence can be quantified, providing a measure of caspase-8 activity .
Biochemical Pathways
Caspase-8, the primary target of Ac-LETD-AFC, plays a crucial role in the apoptotic pathway . It is an initiator caspase that triggers a cascade of proteolytic activity leading to apoptosis . The cleavage and subsequent fluorescence of Ac-LETD-AFC provide a measure of this initiating activity.
Pharmacokinetics
It’s known that the compound is used in vitro and its activity is measured through fluorescence detection .
Result of Action
The cleavage of Ac-LETD-AFC by caspase-8 and the subsequent release of the fluorescent AFC provide a quantifiable measure of caspase-8 activity . This can be used to study the initiation of apoptosis in cells, particularly in the context of cancer cell apoptosis and oxidative stress metabolism .
Biochemical Analysis
Biochemical Properties
Ac-LETD-AFC serves as a fluorogenic substrate for caspase-8. When caspase-8 cleaves Ac-LETD-AFC, it releases a fluorescent molecule called 7-amino-4-trifluoromethylcoumarin (AFC), which can be detected using a fluorescence microplate reader. This cleavage is highly specific to caspase-8, making Ac-LETD-AFC an ideal tool for studying caspase-8 activity in various biochemical reactions . The interaction between Ac-LETD-AFC and caspase-8 is crucial for understanding the enzyme’s role in apoptosis and other cellular processes.
Cellular Effects
Ac-LETD-AFC influences various cellular processes by serving as a substrate for caspase-8. The cleavage of Ac-LETD-AFC by caspase-8 leads to the activation of downstream apoptotic pathways, resulting in programmed cell death. This process is essential for maintaining cellular homeostasis and eliminating damaged or cancerous cells . Additionally, Ac-LETD-AFC can be used to study the effects of caspase-8 activation on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Ac-LETD-AFC involves its specific cleavage by caspase-8. The tetrapeptide sequence Leu-Glu-Thr-Asp (LETD) is recognized by caspase-8, which then cleaves the substrate to release the fluorescent molecule AFC . This cleavage event is crucial for quantifying caspase-8 activity and understanding its role in apoptosis. The binding interaction between Ac-LETD-AFC and caspase-8 is highly specific, ensuring accurate measurement of enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ac-LETD-AFC can change over time due to factors such as stability and degradation. Ac-LETD-AFC is generally stable when stored at -20°C, but its activity may decrease over extended periods . Long-term studies have shown that Ac-LETD-AFC can effectively measure caspase-8 activity in both in vitro and in vivo settings, providing valuable insights into the temporal dynamics of apoptosis.
Dosage Effects in Animal Models
The effects of Ac-LETD-AFC vary with different dosages in animal models. At optimal concentrations, Ac-LETD-AFC effectively measures caspase-8 activity without causing adverse effects . At higher doses, there may be potential toxicity or non-specific interactions with other biomolecules. It is essential to determine the appropriate dosage to ensure accurate and reliable results in animal studies.
Metabolic Pathways
Ac-LETD-AFC is involved in metabolic pathways related to apoptosis and oxidative stress metabolism. Caspase-8, the enzyme that cleaves Ac-LETD-AFC, plays a critical role in these pathways by initiating the apoptotic cascade . The interaction between Ac-LETD-AFC and caspase-8 provides valuable information about the regulation of apoptosis and the metabolic flux associated with cell death.
Transport and Distribution
Within cells and tissues, Ac-LETD-AFC is transported and distributed based on its interaction with caspase-8. The compound is taken up by cells and localized to regions where caspase-8 is active . This localization ensures that Ac-LETD-AFC can accurately measure caspase-8 activity and provide insights into the enzyme’s distribution within different cellular compartments.
Subcellular Localization
Ac-LETD-AFC is primarily localized in the cytoplasm, where caspase-8 is active. The compound’s subcellular localization is influenced by its interaction with caspase-8 and other cellular components involved in apoptosis . Understanding the subcellular distribution of Ac-LETD-AFC is essential for accurately measuring caspase-8 activity and studying the spatial dynamics of apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-LETD-AFC involves the sequential coupling of amino acids to form the peptide chain, followed by the attachment of the fluorogenic AFC moiety. The process typically includes:
Solid-phase peptide synthesis (SPPS): This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and deprotection: The peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Coupling with AFC: The deprotected peptide is then coupled with 7-amino-4-trifluoromethylcoumarin using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of Ac-LETD-AFC follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ac-LETD-AFC primarily undergoes enzymatic cleavage by caspase-8. This reaction is highly specific and results in the release of the fluorescent AFC moiety.
Common Reagents and Conditions
Reagents: Caspase-8 enzyme, buffer solutions (e.g., phosphate-buffered saline).
Conditions: The reaction is typically carried out at physiological pH and temperature (pH 7.4, 37°C).
Major Products
The major product of the enzymatic cleavage of Ac-LETD-AFC is free 7-amino-4-trifluoromethylcoumarin, which can be detected by its fluorescence properties.
Scientific Research Applications
Ac-LETD-AFC is widely used in scientific research, particularly in the fields of:
Biology: It is used to study apoptosis (programmed cell death) by measuring caspase-8 activity in various cell types.
Medicine: It is employed in cancer research to investigate the mechanisms of cell death and to screen potential anti-cancer drugs.
Chemistry: It serves as a tool for studying enzyme kinetics and the specificity of caspase-8.
Industry: It is used in the development of diagnostic assays and therapeutic agents targeting apoptotic pathways
Comparison with Similar Compounds
Similar Compounds
Ac-DEVD-AFC: A fluorogenic substrate for caspase-3.
Ac-LEHD-AFC: A fluorogenic substrate for caspase-9.
Ac-IETD-AFC: A fluorogenic substrate for caspase-8 with a different peptide sequence.
Uniqueness
Ac-LETD-AFC is unique due to its specific recognition and cleavage by caspase-8. The tetrapeptide sequence LETD is optimized for caspase-8, making it a valuable tool for studying this particular enzyme’s activity. Its high specificity and sensitivity make it an essential reagent in apoptosis research and related fields .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38F3N5O12/c1-13(2)9-20(35-15(4)41)29(49)37-19(7-8-23(42)43)27(47)39-26(14(3)40)30(50)38-21(12-24(44)45)28(48)36-16-5-6-17-18(31(32,33)34)11-25(46)51-22(17)10-16/h5-6,10-11,13-14,19-21,26,40H,7-9,12H2,1-4H3,(H,35,41)(H,36,48)(H,37,49)(H,38,50)(H,39,47)(H,42,43)(H,44,45)/t14-,19+,20+,21+,26+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZOWCXXAYFIFT-WSQGYFMSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38F3N5O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.